Cas no 2229308-85-2 (6-chloro-1-methyl-1H-indol-3-yl sulfamate)

6-Chloro-1-methyl-1H-indol-3-yl sulfamate is a specialized indole-derived sulfamate compound with potential applications in medicinal chemistry and biochemical research. Its unique structure, featuring a chloro-substituted indole core and a sulfamate functional group, makes it a valuable intermediate for the synthesis of pharmacologically active molecules. The compound exhibits stability under standard laboratory conditions and offers reactivity suitable for further functionalization. Its well-defined chemical properties facilitate precise modifications, enabling researchers to explore structure-activity relationships in drug discovery. The presence of both electron-withdrawing and electron-donating groups enhances its versatility in synthetic pathways, particularly in the development of enzyme inhibitors or receptor modulators.
6-chloro-1-methyl-1H-indol-3-yl sulfamate structure
2229308-85-2 structure
Product Name:6-chloro-1-methyl-1H-indol-3-yl sulfamate
CAS No:2229308-85-2
MF:C9H9ClN2O3S
MW:260.697359800339
CID:6128882
PubChem ID:165859126
Update Time:2025-10-18

6-chloro-1-methyl-1H-indol-3-yl sulfamate Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-1-methyl-1H-indol-3-yl sulfamate
    • 2229308-85-2
    • EN300-2002421
    • Inchi: 1S/C9H9ClN2O3S/c1-12-5-9(15-16(11,13)14)7-3-2-6(10)4-8(7)12/h2-5H,1H3,(H2,11,13,14)
    • InChI Key: KCVGZIWMHLZODR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(=CN(C)C=2C=1)OS(N)(=O)=O

Computed Properties

  • Exact Mass: 260.0022410g/mol
  • Monoisotopic Mass: 260.0022410g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 82.7Ų

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Additional information on 6-chloro-1-methyl-1H-indol-3-yl sulfamate

Professional Introduction to Compound with CAS No. 2229308-85-2 and Product Name: 6-chloro-1-methyl-1H-indol-3-yl sulfamate

The compound with the CAS number 2229308-85-2 and the product name 6-chloro-1-methyl-1H-indol-3-yl sulfamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug discovery and development. The 6-chloro-1-methyl-1H-indol-3-yl sulfamate moiety is particularly noteworthy, as it combines a chlorinated indole ring with a sulfamate group, which together contribute to its distinctive chemical behavior and biological activity.

Recent research has highlighted the importance of indole derivatives in medicinal chemistry, particularly for their role as scaffolds in the development of novel therapeutic agents. The 6-chloro-1-methyl-1H-indol-3-yl sulfamate structure is no exception, demonstrating promising properties that make it a valuable candidate for further investigation. The presence of the chloro substituent on the indole ring enhances its reactivity, while the sulfamate group introduces a polar moiety that can interact with biological targets. This combination of features has led to its exploration in various pharmacological contexts.

In the realm of oncology, indole derivatives have shown significant promise as chemotherapeutic agents. Studies have indicated that compounds incorporating the 6-chloro-1-methyl-1H-indol-3-yl sulfamate scaffold exhibit inhibitory effects on key enzymes involved in cancer cell proliferation and survival. For instance, research has demonstrated that this compound can modulate the activity of enzymes such as tyrosine kinases, which are often overexpressed in tumor cells. This mechanism of action aligns with current trends in oncology research, where targeted therapies are being developed to selectively inhibit cancer-specific pathways.

Beyond oncology, the 6-chloro-1-methyl-1H-indol-3-yl sulfamate derivative has also been investigated for its potential in treating inflammatory and autoimmune diseases. The sulfamate group is known to possess anti-inflammatory properties, making it an attractive component for drugs designed to modulate immune responses. Preliminary studies have suggested that this compound can interfere with inflammatory signaling pathways by inhibiting the production of pro-inflammatory cytokines. This capability could make it a valuable asset in the development of treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 6-chloro-1-methyl-1H-indol-3-yl sulfamate presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the indole core, while nucleophilic substitution reactions have been employed to introduce the sulfamate group. These synthetic strategies not only improve yield but also enhance purity, which is critical for pharmaceutical applications.

In terms of pharmacokinetic properties, the 6-chloro-1-methyl-1H-indol-3-yl sulfamate derivative exhibits favorable characteristics that could enhance its therapeutic efficacy. Computational modeling studies have predicted that this compound has good solubility and bioavailability, which are essential factors for oral administration. Additionally, preliminary pharmacokinetic studies in animal models have shown that it can be effectively metabolized without producing toxic intermediates. These findings suggest that 6-chloro-1-methyl-1H-indol-3-yl sulfamate could be a viable candidate for clinical development.

The future prospects of 6-chloro-1-methyl-1H-indol-3-yl sulfamate are promising, with ongoing research aimed at optimizing its pharmacological profile and exploring new therapeutic applications. One area of interest is its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole scaffold is known to interact with neurotransmitter systems, and modifications like the chloro and sulfamate groups could enhance its ability to cross the blood-brain barrier and exert neuroprotective effects.

Another emerging application is in the treatment of infectious diseases. The unique chemical properties of 6-chloro-1-methyl-1H-indol-3-yl sulfamate make it a potential candidate for developing novel antiviral and antibacterial agents. Research has shown that indole derivatives can disrupt viral replication cycles and inhibit bacterial biofilm formation. By leveraging these mechanisms, compounds like 6-chloro-1-methyl-1H-indol-3-y sulfamate could contribute to addressing antimicrobial resistance, a growing concern in global health.

In conclusion, the compound with CAS number 2229308 85 2 and the product name 6-chloro 1 methyl 1H indol 3 yl sulfamate represents a significant advancement in pharmaceutical chemistry with diverse potential applications across multiple therapeutic areas. Its unique structural features, combined with promising preclinical data, make it a compelling candidate for further development. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play an important role in addressing unmet medical needs.

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